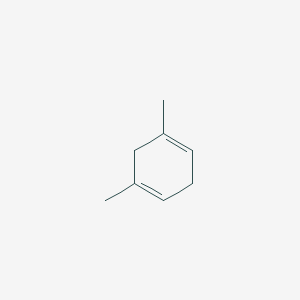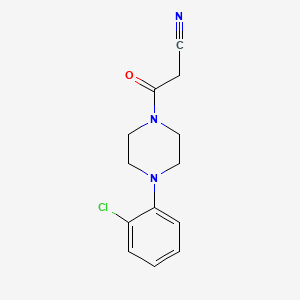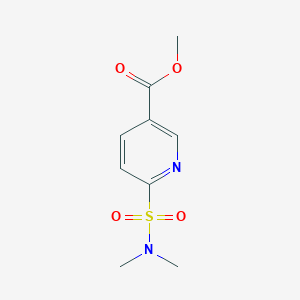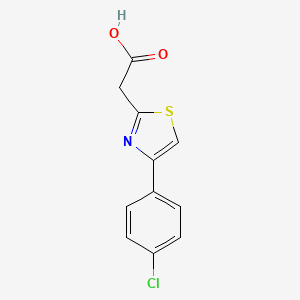
2,5-Dimethyltetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyltetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H12O2S It is a sulfone derivative of tetrahydrothiophene, characterized by the presence of two methyl groups at the 2 and 5 positions and a sulfone group at the 1,1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide typically involves the oxidation of 2,5-dimethyltetrahydrothiophene. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced oxidation techniques, such as catalytic oxidation with metal catalysts, can enhance the yield and purity of the compound. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. Its sulfone group is a versatile functional group that can be transformed into various other functional groups, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study sulfone metabolism and its effects on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modify other molecules and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetrahydrothiophene 1,1-dioxide: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethyltetrahydrothiophene: Lacks the sulfone group.
2,5-Dimethylthiophene: An unsaturated analog without the tetrahydro structure.
Uniqueness: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both the sulfone group and the methyl groups at specific positions. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C6H12O2S |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2,5-dimethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SHTXSOQYINWPDN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(S1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)




![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)






![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
